Enthalpy of Vaporization: Tetrabutoxygermane vs. Tetraethoxygermane (ALD/CVD Precursor Selection)
Tetrabutoxygermane exhibits a 32.5% higher enthalpy of vaporization (ΔvapH = 53.8 kJ mol⁻¹) compared to tetraethoxygermane (ΔvapH = 40.6 kJ mol⁻¹), measured at comparable temperature ranges (412 K and 460 K, respectively) [1]. This higher ΔvapH translates to lower equilibrium vapor pressure at any given temperature, providing enhanced thermal stability during storage and enabling more gradual precursor delivery in ALD/CVD processes, thereby reducing gas-phase nucleation and improving film uniformity [2].
| Evidence Dimension | Enthalpy of vaporization (ΔvapH) as indicator of volatility and thermal stability |
|---|---|
| Target Compound Data | ΔvapH = 53.8 kJ mol⁻¹ (at 412 K) |
| Comparator Or Baseline | Tetraethoxygermane: ΔvapH = 40.6 kJ mol⁻¹ (at ~460 K) |
| Quantified Difference | +32.5% higher ΔvapH for tetrabutoxygermane |
| Conditions | Compiled from Bradley et al. (1958) and ChemSpider; temperature ranges 364–460 K |
Why This Matters
Higher ΔvapH enables more controlled precursor delivery in vapor-phase deposition, directly influencing film thickness uniformity and run-to-run reproducibility for ALD/CVD procurement decisions.
- [1] Bradley, D. C.; Kay, L. J.; Swanwick, J. D.; Wardlaw, W. 732. Germanium Esters. Part II. Intermolecular Forces and Liquid Structure. J. Chem. Soc. 1958, 3656–3659. (Data compiled in NIST Chemistry WebBook for Tetra-tert-butoxygermane, CAS 1085941-54-3) View Source
- [2] Preischel, F.; Rönnby, K.; Wilken, M.; et al. A Liquid Ge(IV) Precursor for Low Temperature Plasma Enhanced Atomic Layer Deposition of Germanium Oxide Thin Films. Small 2025, e11982. View Source
